molecular formula C9H6Cl2N2O B105455 2-Cyano-N-(3,4-dichlorophenyl)acetamide CAS No. 15386-80-8

2-Cyano-N-(3,4-dichlorophenyl)acetamide

Cat. No. B105455
CAS RN: 15386-80-8
M. Wt: 229.06 g/mol
InChI Key: HXXDPDIVNQZPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Cyano-N-(3,4-dichlorophenyl)acetamide" is not directly studied in the provided papers. However, several related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the chemical behavior and properties that "2-Cyano-N-(3,4-dichlorophenyl)acetamide" might exhibit. For instance, compounds with chlorophenyl acetamide structures have been reported to possess biological activities such as antimicrobial and antioxidant properties , and opioid kappa agonist effects .

Synthesis Analysis

The synthesis of related chlorophenyl acetamide compounds typically involves acylation reactions where an amine reacts with an activated acetic acid derivative. For example, a heterocyclic amide derivative was synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Similarly, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized starting from chiral amino acids, with various alkyl and aryl substituents introduced at specific positions .

Molecular Structure Analysis

The molecular structures of chlorophenyl acetamides have been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). The crystal structures often reveal the presence of intramolecular and intermolecular hydrogen bonding, which can influence the conformation and packing of the molecules in the solid state .

Chemical Reactions Analysis

The reactivity of chlorophenyl acetamides can be influenced by the presence of electron-withdrawing groups such as chloro and cyano substituents. These groups can affect the electrophilicity of the carbonyl carbon in the acetamide moiety, potentially altering its behavior in chemical reactions. The reactivity can also be studied using computational methods such as Fukui function analysis and electrophilicity-based charge transfer methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl acetamides, such as solubility, melting point, and optical properties, can be affected by the substituents on the phenyl ring and the acetamide nitrogen. For instance, the solvatochromic effects observed in 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicate that the compound's optical properties change with the polarity of the solvent . The conformation of the N-H bond in relation to other substituents in the molecule can also influence the overall molecular geometry and hydrogen bonding patterns, which in turn affect the compound's physical properties .

Scientific Research Applications

Quantum Chemical Properties

The molecular structural parameters, thermodynamic properties, and vibrational frequencies of 2,2-dichloro-N-(2,4-dichlorophenyl) acetamide have been explored using density functional theory. This includes vibrational assignments based on FTIR and FT Raman bands, potential energy distribution, and predictions of absorption wavelengths in the UV–vis region. Such insights are crucial for understanding the molecule's reactivity towards electrophilic and nucleophilic attacks (Choudhary et al., 2014).

Insecticidal Activity

Research on derivatives of similar compounds, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has shown significant insecticidal activity. This points towards the potential use of 2-Cyano-N-(3,4-dichlorophenyl)acetamide derivatives in pest control (Abdel-Raheem et al., 2021).

Synthesis of Novel Derivatives

Studies on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, through interaction with cyanoacetamide derivatives, have led to novel acrylamide, hydrazone, acrylonitrile, and chalcone derivatives. These derivatives were evaluated for insecticidal efficacy, indicating the versatile nature of 2-Cyano-N-(3,4-dichlorophenyl)acetamide in synthesizing new compounds with potential biological applications (Rashid et al., 2021).

Electrophilic and Nucleophilic Studies

Electrophilic benzeneacetamides have been synthesized as kappa-selective opioid antagonists, demonstrating the reactivity of similar compounds in synthesizing targeted therapeutic agents (Chang et al., 1994).

Spectroscopic and Structural Studies

Research has been conducted on the molecular structure and spectroscopic properties of 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide and related compounds. These studies offer insight into the molecular conformations and intermolecular interactions, essential for understanding the chemical behavior of these compounds (Gowda et al., 2009).

Heterocyclic Synthesis

2-Cyano-N-(2-hydroxyethyl) acetamide has been identified as a key intermediate in synthesizing various novel heterocyclic systems. This showcases the role of similar compounds in facilitating the creation of new chemical entities (Gouda et al., 2015).

Conformational Analysis

Conformational analysis of acetamides like 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides has led to the development of potent opioid kappa agonists, demonstrating the compound's potential in drug design (Costello et al., 1991).

Safety And Hazards

The safety information for “2-Cyano-N-(3,4-dichlorophenyl)acetamide” includes several hazard statements: H302, H312, H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, it’s worth noting that specific dichlorophenylacrylonitriles, including “2-Cyano-N-(3,4-dichlorophenyl)acetamide”, have been identified as lead compounds in the development of novel anticancer compounds . This suggests potential future research directions in the field of medicinal chemistry.

properties

IUPAC Name

2-cyano-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXDPDIVNQZPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165465
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(3,4-dichlorophenyl)acetamide

CAS RN

15386-80-8
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15386-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-N-(3,4-dichlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-N-(3,4-dichlorophenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Cyano-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Cyano-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Cyano-N-(3,4-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Cyano-N-(3,4-dichlorophenyl)acetamide

Citations

For This Compound
3
Citations
PBR KUMAR, A SULTANA - ijarmps.org
In this investigation our aim is to synthesized a number of new cyanopyridone and benzopyran derivatives. Cyanopyridone was synthesized by reaction of aldehydes, 2-cyano-N-(…
Number of citations: 0 www.ijarmps.org
KM Khokhani - 2012 - core.ac.uk
The pyridine skeleton is of great importance to chemists as well as to biologists as it is found in a large variety of naturally occurring compounds and also in clinically useful molecules …
Number of citations: 0 core.ac.uk
X Liang, C Sun, C Li, H Yu, X Wei, X Liu… - Journal of Medicinal …, 2021 - ACS Publications
Development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors is of great value and significance in the treatment of neoplastic disorders and …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.